Ethyl 6-hydroxyhexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-hydroxyhexa-2,4-dienoate is an organic compound with the molecular formula C8H12O3 It is a derivative of hexadienoic acid, characterized by the presence of an ethyl ester group and a hydroxyl group on the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxyhexa-2,4-dienoate can be synthesized through several methods. One common approach involves the selective synthesis of conjugated dienoic esters via alkyne elementometalation and palladium-catalyzed cross-coupling reactions . This method ensures high stereoselectivity and purity of the product.
Another method involves the oxidation of specific precursors followed by Wittig olefination. For instance, the one-pot oxidation of a precursor by barium manganate followed by Wittig olefination using (carboethoxymethylene)triphenylphosphorane has been reported as an efficient method .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed cross-coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxyhexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the diene system can be reduced to form saturated esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include barium manganate and other metal oxides.
Reduction: Hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Various reagents such as halides and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated esters.
Scientific Research Applications
Ethyl 6-hydroxyhexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxyhexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. For instance, it can undergo enzymatic reactions leading to the formation of bioactive metabolites. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl hexa-2,4-dienoate: Similar in structure but lacks the hydroxyl group.
Ethyl 2,4-dimethyl-2,4-hexadienoate: Contains additional methyl groups on the diene system.
Uniqueness
Ethyl 6-hydroxyhexa-2,4-dienoate is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
CAS No. |
41108-71-8 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl 6-hydroxyhexa-2,4-dienoate |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7-9/h3-6,9H,2,7H2,1H3 |
InChI Key |
ISAAJWKJMFDIDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.